REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[Br:6][C:7]1[S:14][C:13]2[CH:12]=[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:10][C:9]=2[CH:8]=1.CN([CH:23]=[O:24])C>>[Br:6][C:7]1[S:14][C:13]2[C:12]([CH:23]=[O:24])=[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[NH:10][C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.96 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2NC(=CC2S1)C(=O)OCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.05 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated to 60° C
|
Type
|
WAIT
|
Details
|
After 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×20 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with aqueous saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removed the organic solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (EtOAc/Hexane: 1/4)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2NC(=C(C2S1)C=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |